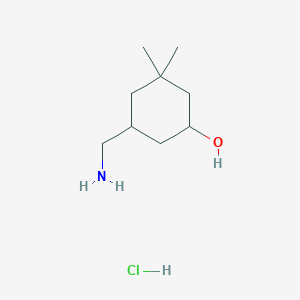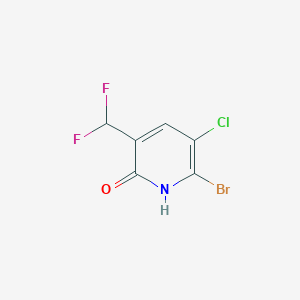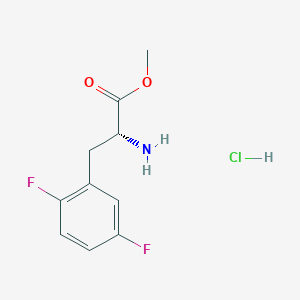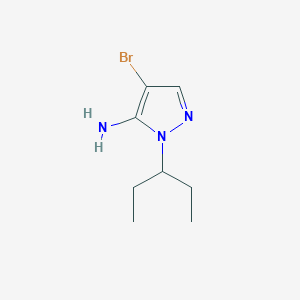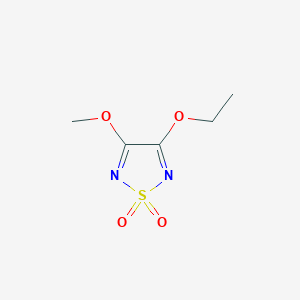
3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide is a heterocyclic compound with the molecular formula C₅H₈N₂O₄S and a molecular weight of 192.2 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The structure of this compound includes an ethoxy group, a methoxy group, and a thiadiazole ring with a dioxide functional group.
Méthodes De Préparation
The synthesis of 3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of ethoxy and methoxy substituted thiosemicarbazide with an oxidizing agent to form the thiadiazole ring . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Analyse Des Réactions Chimiques
3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Applications De Recherche Scientifique
3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has been studied for its potential antimicrobial and anticancer properties . Additionally, this compound is used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of 3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects . For example, it may inhibit bacterial enzymes, resulting in antimicrobial activity, or interfere with cancer cell proliferation by targeting specific signaling pathways.
Comparaison Avec Des Composés Similaires
3-Ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide can be compared with other thiadiazole derivatives, such as 3,4-dichloro-1,2,5-thiadiazole 1,1-dioxide and 3-methyl-1,2,4-thiadiazole-5-carbohydrazide These compounds share similar structural features but differ in their substituents and functional groups, which can lead to variations in their chemical and biological properties
Propriétés
Numéro CAS |
1379185-66-6 |
|---|---|
Formule moléculaire |
C5H8N2O4S |
Poids moléculaire |
192.20 g/mol |
Nom IUPAC |
3-ethoxy-4-methoxy-1,2,5-thiadiazole 1,1-dioxide |
InChI |
InChI=1S/C5H8N2O4S/c1-3-11-5-4(10-2)6-12(8,9)7-5/h3H2,1-2H3 |
Clé InChI |
UTJZCGUIPNKYSJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NS(=O)(=O)N=C1OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


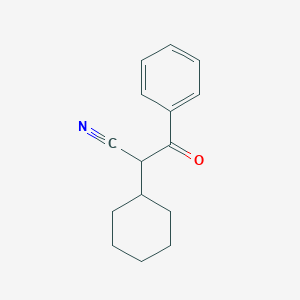

![(R)-2-(1-Aminoethyl)-3-(4-chlorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13089126.png)

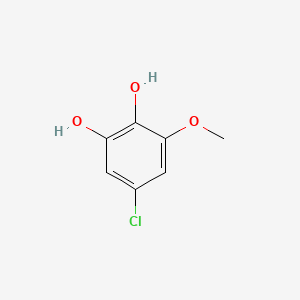
![4,6-Dibenzyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B13089135.png)
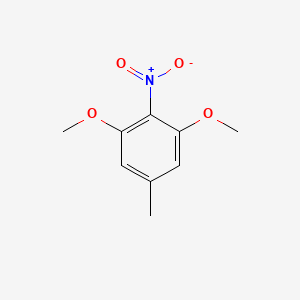
![6-Methyl-5-phenylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B13089143.png)
![3-[(2-Iodocyclooctyl)oxy]oxolane](/img/structure/B13089147.png)
![4-[3-(3-Chlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13089149.png)
